molecular formula C16H24Cl3N3 B1667580 AQ-13 Dihydrochloride CAS No. 169815-40-1

AQ-13 Dihydrochloride

Cat. No. B1667580
M. Wt: 364.7 g/mol
InChI Key: ZNHBPWZRWNFJPN-UHFFFAOYSA-N
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Description

AQ-13 Dihydrochloride is an aminoquinoline agent potentially used for the treatment of malaria. It is effective against chloroquine-resistant strains of Plasmodium falciparum and is structurally similar to the widely used chloroquine diphosphate (CQ) .


Molecular Structure Analysis

The IUPAC name for AQ-13 Dihydrochloride is N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine dihydrochloride . The molecular weight is 364.74 and the chemical formula is C16H24Cl3N3 .


Physical And Chemical Properties Analysis

AQ-13 Dihydrochloride has a molecular weight of 364.74 . It is a solid at room temperature . The compound should be stored at temperatures between -80 and -20 degrees Celsius .

Scientific Research Applications

Antimalarial Drug Development

AQ-13 dihydrochloride has been studied extensively as a potential antimalarial drug. It is particularly notable for its effectiveness against chloroquine-resistant strains of Plasmodium falciparum, which is a significant concern in malaria treatment. AQ-13 shares a structural similarity with chloroquine, a widely used antimalarial drug, but with modifications that enable it to overcome resistance issues. Clinical trials and studies have evaluated AQ-13's efficacy, potency, and safety profile, suggesting its potential as a treatment option for uncomplicated Plasmodium falciparum malaria, particularly as a partner drug in combination therapy (Mengue, Held, & Kreidenweiss, 2019).

Genetic Toxicology

AQ-13 has been evaluated for its genotoxic potential. Studies have used bacterial mutagenesis assays and mammalian cell mutagenesis assays to assess its genotoxic effects. The results suggest that AQ-13, along with chloroquine, poses minimal risk of genotoxic damage to human populations being administered these drugs (Riccio et al., 2001).

Pharmacokinetics and Safety

The pharmacokinetics and safety profiles of AQ-13 have been a significant focus in its development as an antimalarial drug. Research has involved comparing AQ-13 with chloroquine in healthy volunteers to understand their differences in toxicity, pharmacokinetics, and effects on the QT interval. These studies are crucial for determining appropriate dosages and understanding the drug's behavior in the human body (Mzayek et al., 2007).

Metabolism and Bioavailability

Studies have also examined the bioavailability and metabolism of AQ-13 in animal models like rats and cynomolgus macaques. These studies are essential for understanding how AQ-13 is absorbed, distributed, metabolized, and excreted in the body, which is crucial for its development as a therapeutic agent. The results from these studies contribute to the knowledge base necessary for advancing AQ-13 as a treatment for malaria (Ramanathan-Girish et al., 2004).

Cross-Resistance and Efficacy

Another area of research has been the investigation of cross-resistance between AQ-13 and other antimalarials, such as amodiaquine. Understanding cross-resistance is crucial for effective malaria management, especially in regions with high resistance to conventional drugs. Studies have utilized in vitro assays to characterize the susceptibility of multidrug-resistant and susceptible Plasmodium falciparum patient isolates to AQ-13 (Nardella et al., 2021)

Safety And Hazards

The safety data sheet for AQ-13 Dihydrochloride advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

AQ-13 Dihydrochloride is being investigated for the treatment of malaria, particularly in cases resistant to chloroquine . Future research directions may include comparing different doses of AQ-13 with each other and with other antimalarial drugs in clinical trials .

properties

IUPAC Name

N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3.2ClH/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16;;/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHBPWZRWNFJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168761
Record name AQ 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AQ-13 Dihydrochloride

CAS RN

169815-40-1
Record name AQ 13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169815401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AQ 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AQ-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKT9732S5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Kurup, N Rajnani - Drug Development for Malaria: Novel …, 2022 - Wiley Online Library
Malaria remains an important cause of illness and death in children and adults in countries where it is endemic. According to the World Health Organization, Malaria is a life‐threatening …
Number of citations: 0 onlinelibrary.wiley.com
P Kendrekar - 2022 - books.google.com
Drug Development for Malaria Provides readers with first-hand advice for the development of novel antimalarial drugs This book provides a systematic overview of antimalarial drug …
Number of citations: 1 books.google.com

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